molecular formula C9H8BrFN2 B13038465 (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile

Cat. No.: B13038465
M. Wt: 243.08 g/mol
InChI Key: IOLBARDRMDSZLC-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile is a chiral compound with potential applications in various fields of scientific research. The presence of both bromine and fluorine atoms in its structure makes it an interesting subject for studies related to halogenated organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-5-fluorobenzaldehyde and ®-3-aminopropanenitrile.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile involves its interaction with specific molecular targets. The presence of the amino group allows it to form hydrogen bonds with target molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-Amino-3-(3-chloro-5-fluorophenyl)propanenitrile
  • (3R)-3-Amino-3-(3-bromo-5-chlorophenyl)propanenitrile
  • (3R)-3-Amino-3-(3-iodo-5-fluorophenyl)propanenitrile

Uniqueness

The unique combination of bromine and fluorine atoms in (3R)-3-Amino-3-(3-bromo-5-fluorophenyl)propanenitrile distinguishes it from other similar compounds. This specific halogenation pattern can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8BrFN2

Molecular Weight

243.08 g/mol

IUPAC Name

(3R)-3-amino-3-(3-bromo-5-fluorophenyl)propanenitrile

InChI

InChI=1S/C9H8BrFN2/c10-7-3-6(4-8(11)5-7)9(13)1-2-12/h3-5,9H,1,13H2/t9-/m1/s1

InChI Key

IOLBARDRMDSZLC-SECBINFHSA-N

Isomeric SMILES

C1=C(C=C(C=C1F)Br)[C@@H](CC#N)N

Canonical SMILES

C1=C(C=C(C=C1F)Br)C(CC#N)N

Origin of Product

United States

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